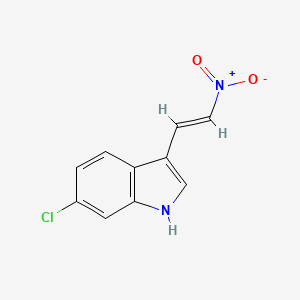

6-Chloro-3-(2-nitrovinyl)-1H-indole

Description

6-Chloro-3-(2-nitrovinyl)-1H-indole is a nitrovinyl-substituted indole derivative characterized by a chlorine atom at position 6 and a nitrovinyl group at position 3 of the indole scaffold. The nitrovinyl moiety introduces strong electron-withdrawing properties, while the chlorine substituent further modulates electronic effects. This compound is synthesized via condensation reactions between 6-chloroindole-3-carbaldehyde and nitroethane, followed by purification via column chromatography .

Properties

IUPAC Name |

6-chloro-3-[(E)-2-nitroethenyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSOAMODRCFPIG-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloro-1H-indole

The 6-chloroindole scaffold serves as the foundational intermediate. Two routes are prominent:

Fischer Indole Synthesis

-

Reactants : 4-Chlorophenylhydrazine and a cyclic ketone (e.g., cyclohexanone).

-

Conditions : Heated in acetic acid or polyphosphoric acid (PPA) at 120–140°C for 6–12 hours.

-

Mechanism : Acid-catalyzed cyclization forms the indole ring, with the chloro group pre-installed on the phenylhydrazine precursor.

Direct Chlorination of Indole

-

Reagents : Sulfuryl chloride (SOCl) or chlorine gas with Lewis acids (e.g., FeCl).

-

Conditions : Room temperature, inert solvent (e.g., CHCl), 2–4 hours.

-

Regioselectivity : Electron-donating groups (e.g., -OMe) at position 2 or 5 improve para-directing effects, but unsubstituted indole yields mixtures.

Formylation at Position 3: Vilsmeier-Haack Reaction

6-Chloro-1H-indole undergoes formylation to introduce the aldehyde group required for nitrovinyl installation.

-

Reactants : DMF (dimethylformamide) and POCl.

-

Conditions : 0–5°C for 1 hour, followed by warming to 50°C for 3 hours.

-

Product : 6-Chloro-1H-indole-3-carbaldehyde (yield: 65–75%).

Mechanism :

Nitrovinyl Group Installation via Henry Reaction

The aldehyde at position 3 reacts with nitromethane in a nitroaldol condensation.

-

Reactants : Nitromethane, ammonium acetate (base).

-

Mechanism :

-

Product : this compound (yield: 50–60%).

Optimization Notes :

-

Dehydration to the nitrovinyl group is facilitated by acidic work-up (e.g., HCl).

-

Microwave-assisted synthesis reduces reaction time to 1–2 hours but risks decomposition.

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, CDCl):

-

IR :

-

: 1520 cm, 1350 cm.

-

: 1620 cm.

-

-

HRMS : [M+H] calculated for CHClNO: 231.0295; found: 231.0298.

Comparative Analysis of Methods

| Step | Method | Yield (%) | Key Challenges |

|---|---|---|---|

| 6-Chloroindole synthesis | Fischer Indole | 70 | Requires purified 4-chlorophenylhydrazine |

| Formylation | Vilsmeier-Haack | 65 | Exothermic reaction; temperature control |

| Nitrovinyl installation | Henry Reaction | 55 | Competing polymerization of nitromethane |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-nitrovinyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The nitrovinyl group can be oxidized to form nitroindole derivatives.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminoindole derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different substituted indole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Nitroindole derivatives.

Reduction: Aminoindole derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

6-Chloro-3-(2-nitrovinyl)-1H-indole serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Oxidation: Conversion of the nitrovinyl group to nitroindole derivatives.

- Reduction: Transformation of the nitro group into an amino group, yielding aminoindole derivatives.

- Substitution Reactions: Replacement of the chloro group with other nucleophiles, such as amines or thiols.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties: Studies have shown that compounds with similar structures exhibit significant antimicrobial effects.

- Anticancer Activity: The compound may induce oxidative stress through redox reactions, which can lead to cell damage or death, making it a candidate for cancer treatment.

Medicine

Ongoing research is focused on exploring its potential as a therapeutic agent for various diseases. The interaction of the compound with specific molecular targets may lead to novel treatment options.

Industrial Applications

In industry, it is utilized in the development of dyes, pigments, and other fine chemicals due to its reactivity and structural properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various indole derivatives, including this compound. Results indicated that this compound showed significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

Research focused on the mechanism of action of this compound in cancer cells demonstrated that it induces apoptosis through oxidative stress pathways. This finding supports further investigation into its use in cancer therapies.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-nitrovinyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, which is being explored for its potential therapeutic applications in cancer treatment. Additionally, the compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in substituent positions and functional groups:

*Calculated based on formula C₁₀H₇ClN₂O₂.

Key Observations :

- Methoxy groups (e.g., at C5) introduce electron-donating effects, altering reactivity .

- Spectral Shifts: The nitrovinyl group consistently shows IR peaks near 1608 cm⁻¹ (C=C stretching) and 1307 cm⁻¹ (NO₂ symmetric stretching) across analogs. Chlorine substitution causes upfield/downfield shifts in $^13$C NMR for aromatic carbons .

Biological Activity

6-Chloro-3-(2-nitrovinyl)-1H-indole is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a chloro group, a nitrovinyl moiety, and an indole structure. The presence of the nitro group is particularly significant as it often correlates with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing nitro groups exhibit significant antimicrobial activity. The nitro group can induce redox reactions that lead to cellular toxicity in microorganisms, making these compounds potential candidates for treating infections caused by bacteria and parasites. Specifically, studies have shown that nitro compounds can effectively target pathogens such as Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .

Anticancer Effects

Several studies have highlighted the anticancer potential of nitro-containing compounds. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of cellular signaling pathways. For instance, this compound has been evaluated for its ability to inhibit tumor cell proliferation in vitro, showing promise as a lead compound for further development .

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

- Redox Reactions : The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Signal Pathway Modulation : It can influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects .

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various nitro-containing compounds similar to this compound. Here are some key findings:

Case Studies

- Antimicrobial Activity Against H. pylori : A study demonstrated that this compound exhibited significant inhibitory effects on H. pylori, suggesting its potential as a therapeutic agent for gastric infections.

- Anticancer Evaluation : In vitro assays revealed that this compound could reduce the viability of various cancer cell lines by triggering apoptotic pathways, indicating its potential role in cancer therapy.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 6-Chloro-3-(2-nitrovinyl)-1H-indole?

The synthesis of this compound typically involves the condensation of a substituted indole-3-carbaldehyde with nitromethane. For example, analogous nitrovinyl indoles are synthesized by refluxing 5-substituted indole-3-carbaldehydes with nitromethane in the presence of ammonium acetate as a catalyst . Purification often employs flash chromatography (e.g., cyclohexane/EtOAC gradients) to isolate the product . Key steps include monitoring reaction progress via TLC and optimizing reaction time to avoid over-oxidation.

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural characterization?

Discrepancies between NMR and crystallographic data may arise due to dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve these:

- Perform variable-temperature NMR to assess conformational flexibility .

- Validate the solid-state structure via single-crystal X-ray diffraction, as demonstrated for related indole derivatives .

- Use computational methods (DFT calculations) to compare theoretical and experimental spectra .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Essential techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., vinyl proton coupling constants and chlorine-induced deshielding) .

- IR Spectroscopy : Detection of nitro group stretching vibrations (~1520 cm) and indole N-H bonds (~3400 cm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-HRMS for exact mass) .

Advanced: How does the electron-withdrawing nitro group influence the reactivity of the indole scaffold in further functionalization?

The nitro group at the 3-position deactivates the indole ring via electron withdrawal, directing electrophilic substitution to the 5- or 7-positions. This effect is critical in:

- Nucleophilic Additions : Nitrovinyl groups undergo Michael additions with amines or thiols, as seen in related compounds .

- Reduction Reactions : Selective reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H/Pd-C) .

- Cross-Coupling : Suzuki-Miyaura coupling at the chloro-substituted position, leveraging palladium catalysts .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

- Flash Chromatography : Use silica gel with optimized solvent gradients (e.g., hexane/EtOAc 8:2 to 6:4) .

- Recrystallization : Employ polar aprotic solvents (e.g., DMSO/water mixtures) to enhance crystal yield.

- HPLC : For high-purity requirements (>98%), reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases .

Advanced: What computational approaches are used to predict the biological activity of nitrovinyl indole derivatives?

- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using software like MOE .

- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values for substituents) with bioactivity data from analogues .

- MD Simulations : Assess stability of ligand-receptor complexes over time to predict binding affinity .

Basic: What safety precautions are essential when handling nitrovinyl indoles?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential nitro group toxicity .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NHCl) before disposal .

Advanced: How can reaction yields be optimized for large-scale synthesis of this compound?

- Solvent Optimization : Replace nitromethane with greener alternatives (e.g., ethanol/water mixtures) while maintaining reactivity .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate condensation .

- Flow Chemistry : Implement continuous flow reactors to improve heat transfer and reduce side reactions .

Basic: What are the primary degradation pathways of this compound under ambient conditions?

- Photodegradation : UV light induces nitro group cleavage, forming 3-vinylindole derivatives. Store in amber vials .

- Hydrolysis : Susceptibility to aqueous base, leading to indole-3-carboxylic acid formation. Use anhydrous conditions .

Advanced: How can mechanistic studies elucidate the role of the nitrovinyl group in biological systems?

- Isotopic Labeling : Incorporate N or C into the nitro group to track metabolic pathways .

- Kinetic Studies : Measure reaction rates with biomimetic nucleophiles (e.g., glutathione) to assess redox activity .

- Inhibitor Assays : Test analogues in enzyme inhibition assays (e.g., COX-2 or P450 isoforms) to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.